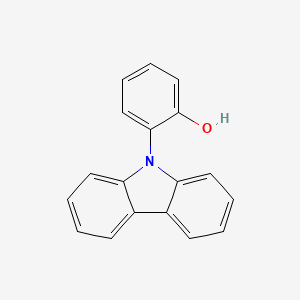

2-(9H-Carbazol-9-yl)phenol

Description

Overview of the Carbazole (B46965) Heterocyclic System as a Fundamental Scaffold in Organic Electronics Research

The carbazole heterocyclic system, a tricyclic aromatic compound with two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring, is a crucial building block in the field of organic electronics. mdpi.comwikipedia.org Its rigid and planar π-conjugated structure imparts several advantageous characteristics, including high thermal stability, significant charge carrier mobility (particularly for holes), and strong photoluminescence. mdpi.comlareferencia.infonih.gov These properties make carbazole and its derivatives highly sought-after for a range of applications, such as organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic solar cells. mdpi.comlareferencia.infoub.edu

The versatility of the carbazole moiety lies in its amenability to chemical modification. nih.gov Substituents can be introduced at various positions on the carbazole ring, allowing for the fine-tuning of its electronic and optical properties. nih.govresearchgate.net This adaptability has led to the development of a vast library of carbazole-based materials with tailored functionalities. researchgate.net

Significance of Phenolic Functionalization on Carbazole Architectures for Tailored Electronic and Optical Properties

The introduction of a phenolic group onto the carbazole scaffold, as seen in 2-(9H-Carbazol-9-yl)phenol, represents a significant strategy for modulating the compound's properties. The hydroxyl (-OH) group of the phenol (B47542) can act as both a hydrogen bond donor and acceptor, influencing intermolecular interactions and, consequently, the material's morphology and solid-state packing. This can have a profound impact on charge transport and photophysical behavior.

Furthermore, the phenolic group can be readily deprotonated to form a phenoxide, which can be used to coordinate with metal ions, opening pathways for the creation of novel metal-organic frameworks and complexes with unique luminescent and catalytic properties. dergipark.org.trdergipark.org.tr The presence of the phenolic group can also influence the excited-state dynamics of the molecule, potentially leading to phenomena such as excited-state intramolecular proton transfer (ESIPT), which can result in dual fluorescence and other interesting photophysical behaviors. researchgate.net

Research Trajectory of this compound and Related Regioisomers and Derivatives

For instance, studies have investigated the synthesis of carbazole derivatives with aminophenols, leading to compounds with potential antioxidant properties. bas.bg Other research has focused on creating metal complexes with carbazole-phenol based ligands for applications in catalysis. dergipark.org.trdergipark.org.tr The development of difluoroboron complexes with carbazole-functionalized phenol ligands has also been explored for their potential use as emitting materials in OLEDs. researchgate.net

The ongoing research in this area continues to uncover the rich and complex interplay between the structure and properties of these fascinating molecules, paving the way for their integration into next-generation electronic and photonic devices.

Interactive Data Tables

Structure

3D Structure

Properties

IUPAC Name |

2-carbazol-9-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO/c20-18-12-6-5-11-17(18)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWYJOAUDHQFBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 9h Carbazol 9 Yl Phenol and Analogous Architectures

Palladium-Catalyzed Cross-Coupling Strategies for Carbazole-Phenyl Linkages

Palladium-catalyzed reactions are powerful tools for the construction of C-N and C-C bonds, which are central to the assembly of the 2-(9H-Carbazol-9-yl)phenol scaffold.

Buchwald-Hartwig Amination Approaches for N-Aryl Carbazole (B46965) Synthesis

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction of amines and aryl halides is a direct and efficient method for N-arylation. wikipedia.orgnih.gov In the context of synthesizing the carbazole-phenyl core, this reaction can be envisioned to couple a carbazole moiety with a suitably substituted phenol (B47542) precursor.

The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine (in this case, carbazole) and subsequent deprotonation by a base. The final step is reductive elimination, which forms the desired N-aryl carbazole and regenerates the palladium(0) catalyst. wikipedia.org The choice of ligands, such as sterically hindered phosphines, is critical for the success of this reaction, as they facilitate the catalytic cycle and prevent undesired side reactions. libretexts.org

A variety of palladium precursors and ligands have been developed to improve the efficiency and scope of the Buchwald-Hartwig amination. nih.gov For the synthesis of N-arylcarbazoles, researchers have successfully employed palladium acetate (B1210297) (Pd(OAc)₂) as a catalyst. beilstein-journals.org

Table 1: Buchwald-Hartwig Amination for N-Aryl Carbazole Synthesis

| Catalyst System | Substrates | Conditions | Yield | Reference |

| Pd(OAc)₂ / Xantphos | Cyclic iodonium (B1229267) salt, primary amines | Cs₂CO₃, p-xylene, 125 °C | up to 71% | beilstein-journals.org |

| Pd(P(o-tolyl)₃)₂Cl₂ | Aryl bromides, N,N-diethylamino-tributyltin | Toluene, 100 °C | High for unsubstituted bromobenzene | libretexts.org |

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. nih.govrsc.org This method can be strategically employed in the synthesis of carbazole-phenol architectures, particularly for constructing a biphenyl (B1667301) intermediate which can then be cyclized to form the carbazole ring system. nih.gov

The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product. nih.gov This reaction is known for its high functional group tolerance and has been widely applied in the synthesis of complex organic molecules. rsc.orgmdpi.com For instance, the synthesis of carbazole derivatives can be achieved by a Suzuki-Miyaura coupling to form a 2-nitrobiphenyl (B167123) intermediate, which then undergoes a reductive cyclization (Cadogan cyclization) to afford the carbazole core.

Table 2: Suzuki-Miyaura Coupling in Carbazole Synthesis

| Palladium Catalyst | Reactants | Conditions | Product | Yield | Reference |

| Pd(PPh₃)₄ | 3-(4,4,5,5-Tetramethyl- nih.govnih.govrsc.orgdioxaborolan-2-yl)-benzoic acid methyl ester, 2-bromonitrobenzene | K₂CO₃, Toluene, reflux | 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | 85% | |

| Pd(PPh₃)₂Cl₂ | (9-Hexylcarbazole-3-yl)boronic acid pinacol (B44631) ester, 2-bromopyridine-4-carbaldehyde | K₂CO₃, THF | 2-(N-hexylcarbazol-3'-yl)-4-formylpyridine | Good | nih.gov |

Direct Functionalization and Derivatization of Carbazole and Phenol Precursors

Direct functionalization methods offer an alternative and often more atom-economical approach to synthesizing carbazole-phenol compounds by modifying the pre-existing carbazole or phenol rings.

Copper-Catalyzed C-O Coupling Reactions Involving Phenols and (Hetero)Aryl Chlorides

Copper-catalyzed C-O cross-coupling reactions, often referred to as Ullmann-type reactions, are a valuable method for forming diaryl ethers. nih.govacs.org This strategy can be applied to link a phenolic compound to a carbazole that has been pre-functionalized with a halide. The reaction typically involves a copper(I) salt as the catalyst and a base. nih.govacs.org

Recent advancements in this area have led to the development of milder and more efficient catalytic systems, often employing ligands such as picolinic acid to facilitate the coupling. nih.govacs.org These methods exhibit good functional group tolerance and can be effective even with sterically hindered substrates. nih.govacs.org The use of economically attractive aryl chlorides as substrates has also been a focus of development. nih.gov

Table 3: Copper-Catalyzed C-O Coupling Reactions

| Copper Source | Ligand | Base | Solvent | Substrates | Conditions | Yield | Reference |

| CuI | Picolinic acid | K₃PO₄ | DMSO | Phenols, Aryl iodides/bromides | Mild | Good | nih.govacs.org |

| CuI | None | Cs₂CO₃ | Non-polar | Phenols, Aryl halides | - | - | nih.govacs.org |

| CuFe₂O₄-NPs | None | - | - | Phenols, Aryl halides | - | - | researchgate.net |

Strategies for Introduction of Phenolic Moieties onto Pre-Functionalized Carbazole Systems

This approach involves the synthesis of a carbazole core that is already substituted with a group amenable to conversion into a hydroxyl group, or a group that can facilitate the attachment of a phenolic ring. For example, a bromo-substituted carbazole can be synthesized and then subjected to a coupling reaction with a phenol derivative. nih.gov

In one synthetic route, 3-amino-9-ethylcarbazole (B89807) is reacted with chloroacetyl chloride to form an intermediate, which is then reacted with various phenol derivatives to yield N-(9-ethyl-9H-carbazole-3-yl)-2-(substituted phenoxy)acetamide compounds. tandfonline.com This demonstrates the introduction of a phenoxy moiety onto a pre-functionalized carbazole system. tandfonline.com

Multi-Step Organic Synthesis for Complex Carbazole-Phenol Derivatives

The synthesis of more complex derivatives of this compound often requires multi-step synthetic sequences. These routes may combine several of the aforementioned strategies to build up the target molecule with precise control over the substitution pattern. For instance, a synthesis might begin with the construction of a substituted carbazole core using a Suzuki coupling followed by a Cadogan cyclization. Subsequent steps could then involve the introduction or unmasking of the phenolic hydroxyl group.

An example of a multi-step synthesis involves the initial bromination of carbazole, followed by alkylation. The resulting bromo-alkyl-carbazole can then be converted to a boronic acid pinacol ester. This intermediate is then used in a Suzuki-Miyaura reaction with a bromo-substituted pyridine (B92270) carbaldehyde to yield a complex carbazole derivative. nih.gov Such multi-step approaches are essential for accessing structurally diverse and functionally complex carbazole-phenol compounds. nih.govresearchgate.net

Synthesis via N-Acylation of Carbazole and Subsequent Condensation Reactions

The N-acylation of carbazole is a fundamental step in the synthesis of various functionalized derivatives. The traditional method involves the reaction of 9H-carbazole with acyl chlorides or other activated acyl compounds in the presence of a base. nih.govbeilstein-journals.org This approach introduces an acyl group onto the nitrogen atom, which can then serve as a precursor for further transformations.

A more recent and efficient single-step method for producing N-acyl carbazoles utilizes the reaction of amides with cyclic diaryliodonium triflates. nih.govchemrxiv.org This reaction is typically facilitated by a copper iodide catalyst in a suitable solvent like p-xylene, with a common activating ligand such as diglyme. nih.govchemrxiv.org This technique has demonstrated versatility with a broad range of amides and iodonium triflates. nih.gov The process is advantageous as it forms two C–N bonds simultaneously from a mono-halogenated starting material, which can reduce halogen waste. chemrxiv.org

While direct synthesis of this compound via N-acylation is not the most common route, the N-acyl carbazole intermediate is a versatile platform. Subsequent intramolecular condensation or cyclization reactions can be employed to build more complex carbazole-containing structures. For instance, transition-metal-free tandem annulation reactions have been developed where an enolate undergoes condensation with a nitro group on an adjacent ring to construct the carbazole framework, demonstrating the power of condensation reactions in this field. nih.gov

Table 1: Optimization of N-Acylation of Carbazole using Diaryliodonium Salt

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | CuI (15) | DMEDA (30) | K2CO3 (3.0) | p-xylene | Modest | nih.gov |

| 2 | Cu(OTf)2 (15) | - | K2CO3 (3.0) | p-xylene | Low | researchgate.net |

| 3 | CuI (15) | diglyme (30) | K2CO3 (3.0) | p-xylene | 76 | researchgate.net |

| 4 | CuI (15) | diglyme (30) | K2CO3 (3.0) | DMF | 16 | nih.gov |

Derivatization of Carbazole-Acetohydrazides for Phenol Linkage

A versatile synthetic route for creating complex carbazole derivatives involves the use of 2-(9H-carbazol-9-yl) acetohydrazide as a key intermediate. acgpubs.orgacgpubs.org This pathway begins with the N-alkylation of 9H-carbazole with an ethyl haloacetate, such as ethyl bromoacetate (B1195939), to form ethyl 9H-carbazol-9-yl acetate. acgpubs.orgnih.gov This ester is subsequently converted into the corresponding acetohydrazide by treatment with hydrazine (B178648) hydrate (B1144303). acgpubs.orgacgpubs.orgnih.gov

The resulting 2-(9H-carbazol-9-yl) acetohydrazide is a valuable building block. The terminal hydrazide group is nucleophilic and can readily react with various electrophiles. Specifically, it can undergo nucleophilic addition-elimination reactions with a wide range of aromatic acid chlorides. acgpubs.orgacgpubs.org This reaction, typically performed in a solvent like tetrahydrofuran (B95107) (THF) at room temperature, yields a series of N-acyl benzohydrazide (B10538) derivatives. acgpubs.org While the primary examples in the literature involve reactions with substituted benzoyl chlorides, this methodology is adaptable. acgpubs.org By selecting an appropriate acid chloride containing a protected phenol (e.g., a methoxy- or benzyloxy-substituted benzoyl chloride), a precursor to a phenol-linked carbazole could be synthesized. The final step would then involve a standard deprotection reaction to reveal the phenolic hydroxyl group.

Synthesis Pathway for Carbazole-Hydrazide Derivatives:

Step 1: Ester Formation: 9H-Carbazole is reacted with ethyl bromoacetate in the presence of a base (e.g., NaH) in a solvent like DMF to yield ethyl 2-(9H-carbazol-9-yl) acetate. nih.gov

Step 2: Hydrazide Formation: The ethyl ester is treated with hydrazine hydrate in ethanol (B145695) and heated to reflux to produce 2-(9H-carbazol-9-yl) acetohydrazide. acgpubs.orgnih.gov

Step 3: Derivatization: The acetohydrazide is reacted with a substituted benzoyl chloride in THF, often with a base like triethylamine (B128534) (TEA), to form the final N-acyl benzohydrazide product. acgpubs.org

Utilization of 9-(Methoxyphenyl)-9H-carbazole Intermediates for Phenol Generation

A practical and direct approach to synthesizing N-aryl carbazoles, including precursors to this compound, is through metal-catalyzed cross-coupling reactions. The synthesis of 9-(4-methoxyphenyl)-9H-carbazole serves as an excellent example of this strategy. This intermediate can be prepared via an Ullmann condensation reaction. nih.gov The process involves reacting 9H-carbazole with an aryl halide, such as 4-iodoanisole, in the presence of a copper(I) iodide (CuI) catalyst, a base like potassium carbonate (K2CO3), and a ligand such as 1,10-phenanthroline (B135089) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov

Once the 9-(methoxyphenyl)-9H-carbazole intermediate is obtained, the final step is the generation of the phenol group. This is achieved through the cleavage of the methyl ether. This demethylation is a standard transformation in organic synthesis and can be accomplished using various reagents. Boron tribromide (BBr3) in an inert solvent like dichloromethane (B109758) is a highly effective and common choice for cleaving aryl methyl ethers. Other reagents such as hydrobromic acid (HBr) can also be used. This two-step sequence—Ullmann coupling followed by ether cleavage—provides a reliable route to N-arylphenols in the carbazole family.

Table 2: Synthesis of 9-(4-Methoxyphenyl)-9H-carbazole

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Condition | Reference |

|---|---|---|---|---|---|---|---|

| 9H-Carbazole | 4-Iodoanisole | CuI | 1,10-phenanthroline | K2CO3 | DMF | Reflux, 12h | nih.gov |

Electrochemical Polymerization Techniques for Carbazole-Based Polymeric Materials

Electrochemical polymerization is a powerful technique for fabricating thin, conductive polymer films directly onto an electrode surface. mdpi.com This method is particularly well-suited for carbazole and its derivatives due to their favorable electrochemical properties, allowing for the creation of electroactive and electrochromic materials. mdpi.com

Oxidative Electropolymerization of Carbazole-Containing Monomers for Thin Film Formation

The formation of polycarbazole films is typically achieved through anodic oxidative electropolymerization. frontiersin.orgmdpi.com The process is initiated by the oxidation of the carbazole monomer at the electrode surface, which removes an electron to form a radical cation. mdpi.comfrontiersin.org This highly reactive intermediate can then couple with another radical cation or a neutral monomer. mdpi.com For 9-substituted carbazoles, this coupling predominantly occurs between the 3 and 6 positions of the carbazole rings, leading to the formation of 3,3'-bicarbazyl dimers. mdpi.com The resulting dimer has a lower oxidation potential than the monomer, so it is immediately oxidized, allowing for subsequent coupling reactions that propagate the polymer chain and lead to the deposition of a solid, electroactive film on the electrode surface. mdpi.comfrontiersin.org

This process is commonly carried out using techniques like cyclic voltammetry or potentiostatic methods in an electrolyte solution, which consists of the monomer and a supporting salt (e.g., LiClO4 or TBABF4) dissolved in a suitable organic solvent like acetonitrile (B52724) (ACN). frontiersin.orgresearchgate.net The properties of the resulting polymer film, such as thickness, morphology, and conductivity, can be controlled by parameters like monomer concentration, scan rate, potential range, and the number of cycles. frontiersin.orgbohrium.com This method has been successfully applied to various N-substituted carbazoles, including 2-(9H-carbazol-9-yl)acetic acid and 2-(9-ethylcarbazol-3-yliminomethyl)phenol, demonstrating its utility in creating functional polymeric thin films. researchgate.netjournalirjpac.com

Table 3: Electrochemical Data for Carbazole Monomers

| Monomer | Oxidation Potential (V vs. SCE) | Solvent/Electrolyte | Reference |

|---|---|---|---|

| Carbazole (Cz) | +1.1 | ACN / LiClO4 | mdpi.com |

| 2-(9H-carbazol-9-yl)acetic acid (CzA) | +1.5 | ACN / LiClO4 | mdpi.com |

| N-ethylcarbazole (CzE) | +1.1 | ACN / LiClO4 | frontiersin.org |

| 2-(9-ethylcarbazol-3-yliminomethyl)phenol (SIC) | ~+1.0 | ACN / Bu4NBF4 | journalirjpac.com |

Electrochemical Copolymerization Strategies for Polymeric Architectures

Electrochemical copolymerization provides a straightforward strategy for creating polymeric materials with tailored properties by incorporating two or more different monomers into the polymer backbone. mdpi.com This technique allows for the fine-tuning of the electronic, optical, and morphological characteristics of the resulting films, which is often difficult to achieve with homopolymers. mdpi.comnih.gov

The process is carried out by performing electropolymerization in a solution containing a mixture of the desired comonomers. mdpi.com During the anodic oxidation, radical cations of all monomer species are generated, which can then couple with one another to form the copolymer chain. The composition and structure of the resulting copolymer are influenced by the feed ratio of the monomers in the electrolyte solution, as well as their respective oxidation potentials and reactivity. mdpi.com

This strategy has been effectively used with carbazole derivatives. For example, copolymers have been synthesized from mixtures of carbazole (Cz) and 2-(9H-carbazol-9-yl)acetic acid (CzA), where the ratio of the two monomers had a significant impact on the electroactivity, morphology, and mechanical properties of the resulting films. mdpi.com Similarly, carbazole has been successfully copolymerized with other electroactive monomers like pyrrole (B145914) and 3-hexylthiophene (B156222) to create novel materials. mdpi.comnih.gov These copolymerization strategies are essential for developing advanced polymeric architectures for applications in electrochromic devices, sensors, and organic electronics. mdpi.com

Spectroscopic Characterization and Photophysical Properties of 2 9h Carbazol 9 Yl Phenol Systems

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy provides fundamental insights into the electronic structure of a molecule by probing the energy differences between its electronic states. For 2-(9H-Carbazol-9-yl)phenol, the absorption profile is primarily shaped by electronic transitions within the constituent carbazole (B46965) and phenol (B47542) aromatic systems.

The UV-Vis absorption spectrum of this compound is dominated by high-energy π-π* transitions, which are characteristic of its aromatic carbazole and phenol components. In solution, phenols typically exhibit two primary absorption bands corresponding to π-π* transitions, one around 210 nm and a second, less intense band near 270 nm. researchgate.net Similarly, the carbazole moiety displays strong π-π* absorption bands, generally found between 280 nm and 350 nm, which are responsible for its key optical properties. nih.gov The spectrum of the combined molecule is a superposition of these transitions, with the lowest energy absorption band, crucial for most photophysical applications, typically appearing above 300 nm. For instance, structurally related 2-(2'-hydroxyphenyl)benzoxazole derivatives show maximum absorption wavelengths in the 336 nm to 374 nm range, suggesting a similar absorption region for this compound. semanticscholar.orgscielo.br

In addition to the strong π-π* transitions, weaker n-π* transitions are theoretically possible. These transitions involve the promotion of a non-bonding electron from the lone pairs of the nitrogen atom in the carbazole ring or the oxygen atom in the phenol group to an antibonding π* orbital. masterorganicchemistry.com However, these transitions have a low probability (low molar absorptivity) and are often obscured by the much stronger π-π* absorption bands, making them difficult to observe experimentally. masterorganicchemistry.com

In the solid state, the absorption characteristics can be altered due to intermolecular interactions. Phenomena such as π–π stacking between the aromatic rings of adjacent molecules can lead to a broadening of the absorption bands and may cause a bathochromic (red) or hypsochromic (blue) shift compared to the solution-state spectrum. researchgate.net

The absorption properties of the this compound framework can be systematically tuned by introducing various substituent groups onto either the carbazole or phenol rings. The nature and position of these substituents alter the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the energy required for electronic transitions. nih.govmdpi.com

Generally, attaching electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) to the aromatic system raises the HOMO energy level more significantly than the LUMO level. This reduces the HOMO-LUMO energy gap and results in a bathochromic (red) shift of the absorption maximum. nih.govnih.gov Conversely, introducing electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) lowers the LUMO energy level, which also decreases the energy gap and leads to a red shift. mdpi.com This tunability is a powerful tool for designing molecules with specific light-absorbing properties for various applications. For example, studies on related phenolic compounds have demonstrated that substitution can predictably shift absorption maxima. nih.gov

The following table illustrates the expected shifts in the maximum absorption wavelength (λmax) upon substitution.

| Substituent Type | Example Group | Effect on Energy Levels | Expected Shift in λmax |

|---|---|---|---|

| Electron-Donating Group (EDG) | -OCH₃, -NH₂ | Raises HOMO, narrows energy gap | Bathochromic (Red Shift) |

| Electron-Withdrawing Group (EWG) | -NO₂, -CN | Lowers LUMO, narrows energy gap | Bathochromic (Red Shift) |

| Halogens | -F, -Cl, -Br | Inductive withdrawal, can cause minor shifts | Variable (slight red or blue shift) |

Fluorescence and Emission Spectroscopy

Fluorescence spectroscopy reveals information about the excited-state properties of a molecule, including its emission efficiency and sensitivity to its local environment. Carbazole-phenol systems are often highly fluorescent, making them suitable for applications in sensors, displays, and bio-imaging.

This compound and its derivatives are generally efficient light emitters, particularly in the blue region of the spectrum. The photoluminescence quantum yield (PLQY or ΦF), which measures the efficiency of the fluorescence process, is a critical parameter. While specific PLQY data for the parent compound is not widely reported, many carbazole-based fluorophores are known to exhibit very high quantum yields in solution, sometimes approaching 0.88–1.00. nih.gov

The emission maximum (λem) is dependent on the molecular structure and the solvent environment. Studies on isomeric hydroxycarbazoles, where the hydroxyl group is directly attached to the carbazole ring, provide insight into the expected emission behavior. These compounds typically emit in the range of 350 nm to 450 nm, with the exact wavelength influenced by solvent polarity. nih.gov

The table below summarizes emission data for related hydroxycarbazole compounds in different solvents, providing a reference for the expected behavior of this compound.

| Compound | Solvent | Emission Maximum (λem) |

|---|---|---|

| 1-Hydroxycarbazole | Cyclohexane | 353 nm, 368 nm |

| 1-Hydroxycarbazole | Ethanol (B145695) | 377 nm |

| 2-Hydroxycarbazole | Cyclohexane | 350 nm, 364 nm |

| 2-Hydroxycarbazole | Ethanol | 367 nm |

Many carbazole derivatives exhibit a fascinating behavior known as aggregation-induced emission (AIE). rsc.org Molecules with AIE properties are typically non-emissive or weakly fluorescent when dissolved in a good solvent but become highly luminescent upon aggregation. frontiersin.orgnih.gov This phenomenon is contrary to the aggregation-caused quenching (ACQ) effect commonly observed in many traditional dyes.

The underlying mechanism for AIE in systems like this compound is the restriction of intramolecular motion (RIM). nih.gov The molecule contains single bonds connecting the carbazole and phenol rings, which allow for free rotation and vibration in the dissolved state. These motions provide a non-radiative pathway for the excited-state energy to dissipate as heat, thus quenching fluorescence. nih.gov However, when the molecules aggregate—for example, by adding a poor solvent (like water) to a solution in a good solvent (like THF), or in the solid state—these intramolecular rotations are physically hindered. acs.org This blockage of the non-radiative decay channels forces the excited-state energy to be released as light, leading to a dramatic enhancement of fluorescence intensity. nih.govacs.org

The AIE effect is typically characterized by measuring the fluorescence intensity in solvent mixtures with increasing fractions of the poor solvent (fw). A sharp increase in emission intensity at a critical water fraction is a hallmark of AIE-active compounds. acs.org

The emission spectrum of this compound can be highly sensitive to the polarity of its environment, a phenomenon known as solvatochromism. This behavior arises from changes in the molecule's dipole moment upon photoexcitation. The carbazole unit acts as an electron donor and, upon absorbing light, an intramolecular charge transfer (ICT) can occur within the molecule.

This ICT character results in an excited state that is more polar than the ground state. In polar solvents, the solvent molecules will reorient to stabilize this larger excited-state dipole moment more effectively than the ground-state dipole. This increased stabilization lowers the energy of the excited state, leading to a lower-energy emission. nih.gov Consequently, a bathochromic (red) shift in the emission maximum is observed as the solvent polarity increases. This positive solvatochromism makes the compound a potential candidate for use as a fluorescent probe to sense the polarity of microenvironments. nih.govrsc.org

The following table demonstrates the typical solvatochromic shift observed for a related hydroxycarbazole isomer, illustrating the environmental sensitivity of the emission.

| Compound | Solvent | Polarity | Emission Maximum (λem) |

|---|---|---|---|

| 1-Hydroxycarbazole | Cyclohexane | Nonpolar | 377 nm |

| 1-Hydroxycarbazole | Acetone | Polar Aprotic | 415 nm |

| 1-Hydroxycarbazole | Ethanol | Polar Protic | 442 nm |

Exploration of Dual-Mode Fluorescence Switching Properties

The integration of a carbazole fluorophore with a phenol group in the this compound structure presents a foundation for exploring dual-mode fluorescence switching. Fluorescence switching involves the modulation of emission intensity or wavelength in response to external stimuli. In molecules containing acidic or basic moieties, pH is a common stimulus for inducing such changes, a phenomenon known as halochromism.

Carbazole-based fluorophores integrated with functional units that can interact with acids or bases have been shown to exhibit fluorescence switching. nih.gov For instance, the protonation or deprotonation of an acid-responsive group can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to significant changes in its emission profile. nih.gov In the case of this compound, the phenolic hydroxyl group (-OH) is a key functional site. This group is weakly acidic and can be deprotonated in a basic environment to form a phenoxide ion (-O⁻).

This deprotonation event would significantly enhance the electron-donating ability of the phenolic ring, which would, in turn, modify the electronic properties of the entire molecule. This could lead to a "turn-on" or "turn-off" fluorescence response or a noticeable shift in the emission wavelength (color). The potential switching mechanism can be summarized as follows:

In Neutral/Acidic Media: The molecule exists in its protonated phenolic form. The fluorescence emission is characteristic of the neutral carbazole-phenol system.

In Basic Media: The phenol group is deprotonated to a phenoxide. This change increases electron density and can alter the excited-state energy levels, resulting in a different fluorescence output.

This pH-dependent behavior constitutes one mode of switching. A second mode could potentially be introduced through interactions with other specific ions or molecules, making it a dual-mode sensor. Research on carbazole-based metal-organic frameworks has demonstrated that the carbazole unit can act as a potent fluorophore for sensing various acids through distinct fluorescence turn-on behaviors. acs.org

| Condition | Molecular State | Expected Electronic Effect | Potential Fluorescence Response |

|---|---|---|---|

| Neutral / Acidic | Phenolic form (-OH) | Standard donor-acceptor character | Baseline emission (e.g., blue fluorescence) |

| Basic | Phenoxide form (-O⁻) | Enhanced electron donation from phenoxide | Emission shift (e.g., red-shift) or Intensity change (quenching/enhancement) |

Analysis of Thermally Activated Delayed Fluorescence (TADF) Characteristics

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons, enabling, in principle, 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). frontiersin.orgchemrxiv.org This process relies on an efficient reverse intersystem crossing (RISC) from the lowest triplet state (T₁) to the lowest singlet state (S₁), which is facilitated by a very small energy gap (ΔEST) between these two states. frontiersin.org

Molecules designed for TADF typically feature a donor-acceptor (D-A) architecture. In this design, the highest occupied molecular orbital (HOMO) is localized on the donor unit, while the lowest unoccupied molecular orbital (LUMO) is on the acceptor unit. This spatial separation helps to minimize the ΔEST. Carbazole is one of the most widely used electron-donating moieties in the development of TADF emitters. frontiersin.org

In the this compound system, the carbazole group serves as the electron donor. The phenol ring can be considered part of the molecular framework that influences the electronic coupling and steric hindrance. The efficiency of TADF is highly sensitive to the molecular geometry, particularly the torsion angle between the donor and acceptor units. Introducing significant steric hindrance can lead to a more twisted conformation, which further separates the HOMO and LUMO, reduces ΔEST, and promotes TADF behavior. frontiersin.org While this compound itself may not be an optimized TADF emitter, its core structure is relevant. Modifications, such as the introduction of bulky groups or stronger acceptor units, could enhance its TADF properties. nih.govelsevierpure.com

The key photophysical processes involved in TADF are:

Prompt Fluorescence: Direct radiative decay from the S₁ state.

Intersystem Crossing (ISC): Transition from the S₁ state to the T₁ state.

Reverse Intersystem Crossing (RISC): Thermally activated transition from the T₁ back to the S₁ state.

Delayed Fluorescence: Radiative decay from the S₁ state populated via RISC.

| Parameter | Description | Importance for TADF | Reference Compound Example |

|---|---|---|---|

| ΔEST (S₁-T₁ Energy Gap) | The energy difference between the lowest singlet and triplet excited states. | Must be very small (<0.2 eV) to allow for efficient thermal up-conversion (RISC). frontiersin.org | tMCzPN frontiersin.org |

| Φp (Prompt Fluorescence Quantum Yield) | The efficiency of direct emission from the S₁ state. | Contributes to the overall device efficiency. | Carbazole-pyrimidine compounds nih.gov |

| Φd (Delayed Fluorescence Quantum Yield) | The efficiency of emission from S₁ states populated via RISC. | Represents the contribution of harvested triplet excitons. | Carbazole-pyrimidine compounds nih.gov |

| kRISC (RISC Rate) | The rate of transition from the T₁ state to the S₁ state. | A high kRISC is necessary to outcompete non-radiative decay from the triplet state. | CCO-1, CCO-2, CCO-3 chemrxiv.org |

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy is a powerful technique used to monitor the evolution of molecular excited states on timescales ranging from femtoseconds to microseconds. researchgate.netmdpi.com For a molecule like this compound, this analysis reveals the sequence of photophysical events that occur after it absorbs a photon. The dynamics are largely governed by the properties of the carbazole chromophore. mdpi.com

Upon photoexcitation, the following processes can be expected:

Initial Excitation & Internal Conversion (IC): The molecule is initially promoted to a higher excited singlet state (Sₓ). It then undergoes very rapid, non-radiative relaxation to the lowest excited singlet state (S₁). This internal conversion process is typically completed on a sub-picosecond timescale. mdpi.com

Vibrational Relaxation: Within the S₁ state, the molecule may initially be in a vibrationally "hot" state. It cools down by transferring excess vibrational energy to the surrounding solvent molecules, a process that occurs on a picosecond timescale (typically 8-20 ps for carbazole in organic solvents). mdpi.com

S₁ State Decay: From the relaxed S₁ state, the molecule can return to the ground state (S₀) via two competing pathways:

Fluorescence: A radiative process where a photon is emitted. The lifetime of this process for carbazole derivatives is typically in the nanosecond range (13-15 ns). mdpi.com

Intersystem Crossing (ISC): A non-radiative transition to the lowest triplet state (T₁). This process also occurs on the nanosecond timescale and competes directly with fluorescence. The ISC quantum yield for carbazole is significant, often exceeding 50%. mdpi.com

T₁ State Decay: The T₁ state is long-lived (microseconds) and typically decays back to the ground state non-radiatively or through phosphorescence, although the latter is often weak at room temperature in solution. mdpi.com

Femtosecond and nanosecond transient absorption (TA) spectroscopy are key methods for tracking these events. researchgate.netmdpi.com TA spectra show characteristic absorption bands for the S₁ and T₁ states, allowing their formation and decay kinetics to be measured directly. mdpi.com

| Process | Description | Typical Timescale | Source |

|---|---|---|---|

| Internal Conversion (Sₓ → S₁) | Non-radiative decay from higher to lowest singlet state. | Sub-picosecond | mdpi.com |

| Vibrational Relaxation in S₁ | Cooling of the excited state by energy transfer to solvent. | 8 - 20 ps | mdpi.com |

| S₁ State Lifetime (Fluorescence) | Radiative decay from S₁ to S₀. | 13 - 15 ns | mdpi.com |

| T₁ State Lifetime (Phosphorescence/Non-radiative) | Decay from T₁ to S₀. | Microseconds (μs) | mdpi.com |

Infrared and Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental analytical techniques for confirming the molecular structure of a synthesized compound like this compound by identifying its functional groups and the connectivity of its atoms. thermofisher.comswayam2.ac.in

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. thermofisher.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct functional groups: the phenol ring, the carbazole unit, and the aromatic systems.

Key expected IR absorptions include:

O-H Stretch: A prominent, broad absorption band in the region of 3600-3300 cm⁻¹ is characteristic of the hydroxyl group (-OH) of the phenol, with the broadening caused by hydrogen bonding. libretexts.org

Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹.

Aromatic C=C Stretch: A series of absorptions in the 1600-1450 cm⁻¹ region, indicative of the multiple aromatic rings in the structure. libretexts.org

C-O Stretch: An absorption band for the phenolic C-O bond, typically found near 1200 cm⁻¹ and 1050 cm⁻¹. libretexts.org

C-N Stretch: Vibrations associated with the C-N bonds of the carbazole moiety.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance |

|---|---|---|---|

| Phenol -OH | O-H Stretch | 3600 - 3300 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Sharp, Medium |

| Aromatic C=C | C=C Ring Stretch | 1600 - 1450 | Multiple, Medium-Strong |

| Phenol C-O | C-O Stretch | ~1200 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the complete mapping of the molecular skeleton. thermofisher.com

¹H NMR: The proton NMR spectrum would confirm the presence and substitution pattern of the aromatic rings and the phenolic proton.

Aromatic Protons: A complex series of signals in the 7.0-8.5 δ range would correspond to the protons on the carbazole and phenol rings. libretexts.org The specific splitting patterns would help confirm the 2-position substitution on the phenol.

Phenolic Proton (-OH): A characteristic broad singlet would appear, typically in the 3-8 δ range. libretexts.org A key confirmation method is to add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube; the -OH proton will exchange with deuterium, causing its signal to disappear from the spectrum. libretexts.org

¹³C NMR: The carbon NMR spectrum would show a distinct signal for each chemically unique carbon atom in the molecule, confirming the total carbon count and the presence of aromatic and substituted carbons. The signals for aromatic carbons typically appear in the 110-160 ppm range.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Feature |

|---|---|---|---|

| Aromatic (Carbazole, Phenol) | 7.0 - 8.5 | Multiplets, Doublets | Complex pattern confirming substitution. |

| Phenolic (-OH) | 3.0 - 8.0 | Broad Singlet | Signal disappears upon D₂O exchange. |

Electrochemical Behavior and Charge Transport Phenomena

Cyclic Voltammetry Studies of Redox Processes

Cyclic voltammetry (CV) is an essential technique for probing the redox behavior of electroactive molecules. It provides insights into oxidation and reduction potentials, the stability of the generated radical ions, and the potential for electropolymerization.

The first oxidation potential is generally attributed to the oxidation of the phenol (B47542) group, while the subsequent oxidation is associated with the carbazole (B46965) moiety. scispace.com The oxidation of the carbazole unit typically involves the formation of a radical cation. For comparison, unsubstituted 9-phenylcarbazole (B72232) shows an irreversible oxidation wave at approximately +1.38 V. ntu.edu.tw The presence of the hydroxyl group in the ortho position is expected to influence the oxidation potential of the carbazole ring.

Reduction potentials for many carbazole derivatives are often not observed within the accessible electrochemical window in common solvents like acetonitrile (B52724). sci-hub.st

Table 1: Oxidation Potentials of a Structurally Similar Carbazole Derivative

| Compound | Electrolyte | Oxidation Peak 1 (V vs. Ag/AgCl) | Oxidation Peak 2 (V vs. Ag/AgCl) |

| 2-(9-ethylcarbazol-3-yliminomethyl)phenol | Bu4NBF4/MeCN | 1.12 | 1.45 |

| 2-(9-ethylcarbazol-3-yliminomethyl)phenol | LiClO4/MeCN + HClO4 | 0.98 | 1.32 |

The electrochemical stability and reversibility of the redox processes are crucial for the performance of organic electronic materials. For many carbazole derivatives, the oxidation of the carbazole moiety can be irreversible, especially upon repeated cycling. researchgate.net This irreversibility is often associated with follow-up chemical reactions of the generated radical cation, such as dimerization or polymerization. ntu.edu.tw

In the case of 2-(9-ethylcarbazol-3-yliminomethyl)phenol, the first oxidation peak corresponding to the phenol group was found to be reversible in an acidic medium, while the second peak, attributed to the carbazole and imine moieties, was irreversible. scispace.com The stability of the oxidized species is influenced by the substitution pattern on the carbazole ring. For instance, carbazoles lacking substitution at the 3 and 6 positions are known to be more susceptible to dimerization upon oxidation. researchgate.net

A characteristic feature of many carbazole derivatives is their ability to form electroactive polymer films on the electrode surface through electropolymerization. rsc.orgrsc.orgresearchgate.net This process typically occurs through the coupling of carbazole radical cations. The electrochemical oxidation of 9-substituted carbazoles often leads to the formation of 3,3'-bicarbazyl linkages, as the 9-position is blocked. mdpi.com

During repeated cyclic voltammetry scans, an increase in the peak currents of new redox couples is often observed, indicating the growth of a polymer film on the electrode. researchgate.net For instance, the electropolymerization of 9H-carbazol-9-ylpyrene shows the formation of a polymer film with distinct redox waves that grow with successive scans. researchgate.net It is highly probable that 2-(9H-Carbazol-9-yl)phenol would undergo a similar process of oxidative electropolymerization, leading to the formation of a poly(carbazole-phenol) film on the electrode surface.

Charge Injection and Transport Capabilities

The carbazole moiety is well-known for its excellent hole-transporting properties, making it a staple in the design of materials for organic light-emitting diodes (OLEDs) and other organic electronic devices. mdpi.comresearchgate.net

Carbazole derivatives are recognized for their high hole-transport capability. mdpi.com This property stems from the electron-rich nature of the carbazole nucleus, which facilitates the stable transport of positive charge carriers (holes). The efficiency of hole injection and transport is influenced by the energy alignment between the highest occupied molecular orbital (HOMO) of the carbazole material and the work function of the anode, as well as the material's intrinsic charge carrier mobility.

While specific hole mobility values for this compound have not been reported, carbazole-based materials, in general, are considered effective hole transporters. researchgate.netrsc.orgnih.gov The presence of the phenol group may influence the molecular packing in the solid state, which in turn can affect the hole transport efficiency.

The HOMO energy level of a molecule is a critical parameter for determining its suitability as a hole transport material, as it dictates the energy barrier for hole injection from the anode. Cyclic voltammetry provides a convenient method for estimating the HOMO energy level. The onset potential of the first oxidation peak (E_onset^ox) is used in the following empirical equation: nankai.edu.cnupb.ro

E_HOMO = - (E_onset^ox + 4.4) eV (when referenced to Fc/Fc⁺, this value is often taken as -5.1 eV) sci-hub.st

For the related compound, 2-(9-ethylcarbazol-3-yliminomethyl)phenol, the onset of the first oxidation wave can be used to estimate its HOMO level. scispace.com Assuming the first oxidation at approximately 0.98 V corresponds to the onset, the HOMO level can be estimated. It is important to note that the reference electrode and solvent system can affect the exact values. Theoretical calculations for 2-(9-ethylcarbazol-3-yliminomethyl)phenol suggested a HOMO level of around -5.4 eV. scispace.com

Table 2: Estimated HOMO Energy Level of a Structurally Similar Carbazole Derivative

| Compound | Method | Estimated HOMO (eV) |

| 2-(9-ethylcarbazol-3-yliminomethyl)phenol | Theoretical Calculation | -5.4 |

This correlation between electrochemical data and HOMO energy levels is a powerful tool in the molecular design and screening of new materials for organic electronics. epstem.net

Electrochromic Properties

The ability of materials to exhibit reversible color changes under an applied voltage, known as electrochromism, is a key area of study for polymers derived from this compound. gatech.edu These materials are promising for applications such as smart windows and displays due to their tunable optical properties. gatech.edumdpi.com The electrochemical oxidation and reduction (redox) processes induce these changes, making the polymer films optically active. gatech.edu

Investigation of Color Switching and Optical Contrast in Polymer Filmsgatech.eduresearchgate.netmdpi.commdpi.comresearchgate.net

Polymer films derived from carbazole-based monomers demonstrate significant and reversible color transitions when switched between their neutral and oxidized states. For instance, copolymers incorporating 1,4-bis((9H-carbazol-9-yl)methyl)benzene and 3,4-ethylenedioxythiophene (B145204) (EDOT) derivatives can exhibit multiple colors. One such polymer film, P(2DCB-co-ED), presents as slate grey in its neutral state (0.0 V), transitioning to dark khaki at 1.0 V and dark olive green at 1.2 V. This multi-color capability is advantageous for creating sophisticated electrochromic devices.

Optical contrast, defined as the maximum change in transmittance (ΔT%) between the bleached and colored states, is a critical performance metric. A copolymer film, P(bCmB-co-bTP), has been reported to achieve a high transmittance variation of 39.56% at a wavelength of 685 nm. Another flexible copolymer film, P(2DCB-co-EDm), showed a ΔT of 31.0% at 725 nm. When integrated into a flexible electrochromic device with PEDOT-PSS as the cathode, the P(2DCB-co-ED) film demonstrated an even greater optical contrast of 40.3% at 690 nm.

Table 1: Color Switching Behavior of Various Carbazole-Based Polymer Films

| Polymer | Applied Potential (V) | Observed Color |

|---|---|---|

| P(2DCB-co-ED) | 0.0 | Slate Grey |

| 1.0 | Dark Khaki | |

| 1.2 | Dark Olive Green | |

| P(bCmB-co-bTP) | 0.0 | Celadon |

| 0.8 | Iron Gray |

Quantification of Switching Times and Coloration Efficiencymdpi.commdpi.com

The efficiency and speed of color transitions are crucial for the practical application of electrochromic materials. Switching time refers to the duration required for a material to change from its colored to bleached state (bleaching time, τb) or vice versa (coloring time, τc). For polymer films based on carbazole derivatives, these times are typically in the range of a few seconds. For example, the coloring and bleaching times for a series of 1,4-bis((9H-carbazol-9-yl)methyl)benzene-containing polymer films were found to be between 1.46–3.51 s and 4.81–5.18 s, respectively. A flexible device using a P(DCB-co-EDm) copolymer achieved even faster response times of less than or equal to 1.5 seconds.

Coloration efficiency (η) quantifies how effectively a material changes color in response to an electrical charge, with higher values indicating better performance and lower power consumption. A copolymer, P(bCmB-co-bTP), was reported to have a coloration efficiency of 160.5 cm²∙C⁻¹ at 685 nm. An electrochromic device constructed with this polymer and a PEDOT cathode demonstrated a significantly enhanced coloration efficiency of 428.4 cm²∙C⁻¹ at 635 nm.

Table 2: Electrochromic Performance of Representative Carbazole-Based Polymers

| Polymer/Device | Optical Contrast (ΔT%) | Wavelength (nm) | Coloring Time (s) | Bleaching Time (s) | Coloration Efficiency (η) (cm²/C) |

|---|---|---|---|---|---|

| P(bCmB-co-bTP) Film | 39.56% | 685 | 1.46 - 3.51 | 4.81 - 5.18 | 160.5 |

| P(bCmB-co-bTP)/PEDOT ECD | 40.7% | 635 | - | - | 428.4 |

| P(DCB-co-EDm)/PEDOT-PSS ECD | 39.1% | 640 | ≤1.5 | ≤1.5 | - |

Long-Term Redox Cycling Stability for Device Applicationsgatech.edumdpi.commdpi.com

For any electrochromic material to be commercially viable, it must demonstrate high stability over numerous switching cycles. Research into carbazole-based polymers has shown promising results in this area. For instance, a series of polyimide films containing phenylcarbazole retained at least 88% of their electroactivity after 600 cycles. An electrochromic device utilizing a P(2DCB-co-ED)/PEDOT-PSS configuration also exhibited good long-term electrochemical cycling stability. Similarly, devices built with other 1,4-bis((9H-carbazol-9-yl)methyl)benzene-containing polycarbazoles showed moderate open-circuit memories and redox stability. This robust performance indicates their potential for use in durable electrochromic devices.

Electrical Conductivity Measurements of Thin Filmsresearchgate.net

The electrical conductivity of polymers derived from this compound is a fundamental property that underpins their function in electronic devices. Thin films of these materials, typically prepared through electropolymerization, exhibit semiconductor properties. The conductivity of a poly(2-(9H-carbazol-9-yl) acetic acid) film, for example, was measured to be approximately 4.3 x 10⁻⁵ S/cm using a four-point probe method. This level of conductivity is suitable for applications where the material needs to effectively transport charge, such as in the active layers of electrochromic devices.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-bis((9H-carbazol-9-yl)methyl)benzene |

| 3,4-ethylenedioxythiophene (EDOT) |

| Poly(3,4-ethylenedioxythiophene)-polystyrene sulfonate (PEDOT-PSS) |

| 2-(9H-Carbazol-9-yl)acetic acid |

| P(2DCB-co-ED) |

| P(bCmB-co-bTP) |

| P(2DCB-co-EDm) |

Advanced Structural Analysis and Crystallography

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline material. While a complete, publicly available crystal structure for 2-(9H-Carbazol-9-yl)phenol is not found in the searched literature, analysis of closely related carbazole (B46965) derivatives allows for a scientifically informed inference of its key structural features.

Determination of Molecular Conformation and Geometry, Including Carbazole Planarity

Based on studies of analogous 9-substituted carbazoles, the molecular structure of this compound is expected to exhibit a non-coplanar conformation. The carbazole and phenol (B47542) ring systems are anticipated to be twisted relative to each other due to steric hindrance. For instance, in a related compound, 4-[(9-Ethyl-9H-carbazol-3-yl)iminomethyl]phenol, the dihedral angle between the phenol ring and the carbazole system is 39.34 (2)°. nih.gov A similar significant dihedral angle is expected for this compound.

The carbazole moiety itself is known to be essentially planar, a characteristic feature of this rigid, fused-ring system. This planarity is crucial for its electronic properties. The bond lengths and angles within both the carbazole and phenol fragments are predicted to fall within standard ranges for N-aryl carbazoles and substituted phenols, respectively.

Analysis of Crystal Packing and Supramolecular Features

The way individual molecules of this compound pack together in a crystal defines its supramolecular architecture. In many carbazole derivatives, molecules are observed to form well-defined, three-dimensional networks. nih.gov The specific packing arrangement is dictated by a combination of intermolecular forces that seek to achieve the most thermodynamically stable structure.

Identification of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π, π-π Stacking)

The presence of both a hydroxyl (-OH) group on the phenol ring and a nitrogen atom in the carbazole ring suggests that hydrogen bonding plays a significant role in the crystal structure. It is highly probable that intermolecular O-H···N or O-H···O hydrogen bonds link adjacent molecules, potentially forming dimers or extended chains. For example, in the crystal structure of 4-[(9-Ethyl-9H-carbazol-3-yl)iminomethyl]phenol, intermolecular O-H⋯N hydrogen bonds are a key stabilizing feature. nih.gov

Crystallographic Data Collection and Refinement Parameters

A complete crystallographic dataset for this compound is not available in the searched public databases. However, a typical single-crystal X-ray diffraction analysis would yield the parameters shown in the table below. This data is essential for the unambiguous identification and structural verification of the compound.

Table 1: Representative Crystallographic Data and Refinement Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Chemical formula | C₁₈H₁₃NO |

| Formula weight | 259.30 |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated density (g/cm³) | Data not available |

| Final R indices [I>2σ(I)] | Data not available |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization (inferred)

Powder X-ray diffraction (PXRD) is a vital technique for the characterization of a bulk, polycrystalline sample of this compound. The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline phase. This technique would be used to confirm that the bulk synthesized material corresponds to the structure determined by single-crystal analysis, to assess its phase purity, and to detect the presence of any polymorphic forms or impurities. The experimental PXRD pattern can be directly compared with a pattern simulated from SC-XRD data to verify the structural integrity of the bulk sample.

Surface Morphology Studies of Thin Films (e.g., Scanning Electron Microscopy, SEM)

For applications in organic electronics, this compound would likely be processed into thin films, for example, by methods such as thermal vacuum evaporation or spin coating. nih.gov The performance of devices based on these films is critically dependent on their surface morphology.

Scanning Electron Microscopy (SEM) would be employed to visualize the surface topography of these films. SEM analysis can reveal crucial information regarding the film's quality and structure. For instance, an SEM image of a polymer film derived from a carbazole monomer showed a non-homogeneous surface with rounded corners. researchgate.net For this compound films, SEM would be used to assess film uniformity, identify the presence of defects like pinholes or cracks, and determine the size and shape of crystalline grains. The morphology is heavily influenced by deposition parameters (e.g., substrate temperature, deposition rate) and any post-deposition treatments, such as thermal annealing, which can induce crystallization and alter the surface structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic properties of molecules with high accuracy. By approximating the electron density of a system, DFT can determine its ground-state energy, molecular geometry, and other key electronic characteristics. For 2-(9H-Carbazol-9-yl)phenol, DFT calculations are instrumental in understanding its fundamental behavior.

The electronic structure of a molecule is defined by the arrangement of its electrons in molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. youtube.comirjweb.com A smaller gap generally suggests higher reactivity. researchgate.net

Table 1: Representative Frontier Orbital Energies from DFT Studies on Related Compounds

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Carbazole-endcapped heterofluorenes | -5.2 to -5.8 | -1.1 to -1.9 | ~3.7 to 4.3 | DFT/B3LYP |

| 2.7-divinyl-carbazole oligomers | -4.98 to -5.61 | -1.12 to -1.75 | ~3.86 to 1.75 | DFT/B3LYP/6-31G(d,p) |

| Triazine Derivative | -6.29 | -1.81 | 4.49 | DFT/B3LYP/6-311+G(d,p) |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. It is a powerful tool for predicting spectroscopic properties, such as the ultraviolet-visible (UV-Vis) absorption spectra. mdpi.commdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (a measure of transition probability). nih.gov

For this compound, the primary electronic transitions are expected to be π→π* transitions involving the conjugated aromatic system. TD-DFT calculations can simulate the UV-Vis spectrum, providing insights into how the linkage of the phenol (B47542) and carbazole (B46965) units affects the absorption properties. nih.govresearchgate.net Studies on similar carbazole-oxadiazole and other derivatives show that the absorption and emission properties are highly dependent on the molecular structure and solvent environment. nih.gov Computational approaches have proven effective in reproducing experimental spectra with high accuracy. mdpi.comnih.gov

Table 2: Predicted Spectroscopic Properties for Related Molecular Systems using TD-DFT

| Compound System | Predicted λmax (nm) | Excitation Energy (eV) | Key Transition | Reference Study Approach |

|---|---|---|---|---|

| Natural Phenolic Compounds (e.g., Quercetin) | ~370 | ~3.35 | HOMO → LUMO | TD-DFT/B3LYP/6-311+g(d,p) |

| Salicylaldehyde-based Thiosemicarbazones | 335 - 339 | 3.65 - 3.70 | π→π | TD-DFT |

| Carbazole-based Chemosensor (ECMMBSH) | 303, 355 | 4.09, 3.49 | π→π, n→π* | TD-DFT |

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. libretexts.orgreadthedocs.io It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactivity. uni-muenchen.de Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. proteopedia.orgyoutube.com

For this compound, an MEP map would reveal significant negative potential around the electronegative oxygen atom of the hydroxyl group and across the π-systems of the aromatic rings. Conversely, a region of strong positive potential would be localized on the hydrogen atom of the hydroxyl group, highlighting its acidity and role as a hydrogen bond donor. This analysis is crucial for predicting intermolecular interactions and identifying reactive sites for chemical transformations. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape.

Reaction Mechanism Studies and Oxidation Pathway Elucidation

Computational chemistry is widely used to investigate reaction mechanisms, map potential energy surfaces, and identify transition states. For this compound, a molecule with both a phenol and a carbazole group, several oxidation pathways are plausible, particularly those related to its antioxidant potential. nih.gov Phenolic compounds are well-known radical scavengers, and their antioxidant activity can proceed through mechanisms like Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT). nih.govmdpi.com

Theoretical studies on the oxidation of the parent carbazole molecule by hydroxyl radicals (•OH) have shown that the reaction can proceed via OH addition to the aromatic rings or H-abstraction from the N-H bond, leading to various hydroxycarbazole and carbazolequinone products. bohrium.commdpi.compreprints.orgresearchgate.net For this compound, the phenolic hydroxyl group provides a much more favorable site for H-abstraction by free radicals. DFT calculations can be used to compute the bond dissociation enthalpy (BDE) of the O-H bond, a key indicator of antioxidant activity via the HAT mechanism. nih.govmdpi.com A lower BDE indicates a greater ease of hydrogen donation to a radical. Computational studies can also calculate the energy barriers for different reaction pathways, elucidating the most likely oxidation products and the kinetics of the process. preprints.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their properties or biological activities. nih.govmdpi.com These models are built by calculating a set of molecular descriptors for a series of related compounds and then using regression analysis to create a mathematical equation that predicts the target property. nih.gov

For a class of compounds like phenolic carbazoles, a QSPR model could be developed to predict properties such as antioxidant activity. frontiersin.orgnih.gov Key molecular descriptors often used for modeling antioxidant activity include:

Electronic Descriptors: HOMO energy, LUMO energy, ionization potential (IP), and O-H bond dissociation enthalpy (BDE). nih.govjocpr.com

Topological and Geometrical Descriptors: Molecular weight, surface area, and shape indices.

By developing a robust QSPR model for a training set of phenolic compounds, the antioxidant capacity of this compound could be predicted without the need for extensive experimental testing. mdpi.comresearchgate.net Such models are invaluable in the rational design of new molecules with enhanced properties.

Applications in Organic Electronics and Advanced Materials

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2-(9H-Carbazol-9-yl)phenol are integral to the advancement of OLED technology, contributing to enhanced efficiency, color purity, and operational stability. Their utility spans across several key components within the OLED architecture.

Development as Hole-Transporting Materials (HTMs)

The carbazole (B46965) moiety is a well-established building block for hole-transporting materials due to its strong electron-donating nature and high thermal stability. researchgate.net In OLEDs, the hole-transporting layer (HTL) facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. Carbazole derivatives are prized for this role because they exhibit high charge carrier mobility and form stable amorphous films, which prevents crystallization that can degrade device performance. researchgate.net

Researchers have synthesized a variety of novel HTMs by conjugating 4-(9H-carbazol-9-yl)triphenylamine with different carbazole or triphenylamine (B166846) units. These materials have demonstrated good thermal stability with high glass transition temperatures (Tg) ranging from 148 to 165 °C, a critical factor for the durability of OLED devices. researchgate.net Copolymers incorporating 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate have also been developed, with a homopolymer exhibiting a hole mobility of 5.9 x 10⁻⁷ cm²/V·s, which is approximately double that of the widely used poly(9-vinylcarbazole). nih.gov The introduction of these advanced HTMs into OLEDs has led to significant enhancements in current, power, and external quantum efficiencies. researchgate.net

| Material | Glass Transition Temperature (Tg) | Key Performance Metric | Device Efficiency |

|---|---|---|---|

| HTM 3a (carbazole-triphenylamine derivative) | 148 °C | Hole-Transporting Material | Enhanced current and power efficiencies compared to reference |

| HTM 3c (carbazole-triphenylamine derivative) | 165 °C | Hole-Transporting Material | Current Efficiency: 39.2 cd/A, Power Efficiency: 29.3 lm/W |

| Poly(CE) (poly[2-(9H-carbazol-9-yl)ethyl 2-methylacrylate]) | Not specified | Hole Mobility: 5.9 x 10⁻⁷ cm²/V·s | Not specified in device |

| TECEB (1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene) | 130 °C | Hole-Transporting Material | Current Efficiency: 3.27 cd/A, Max. Luminance: ~10,000 cd/m² |

Utilization as Emitting Layers for Blue Light Emission

Achieving efficient and stable deep-blue emission remains one of the primary challenges in OLED technology, crucial for full-color displays and white lighting. Carbazole derivatives are excellent candidates for blue emitters due to their inherent wide bandgap and high singlet energy, which are prerequisites for blue light emission. nih.gov The rigid and planar structure of the carbazole moiety contributes to its blue fluorescence. nih.gov

Scientists have designed and synthesized bipolar blue-emitting materials incorporating carbazole as the donor unit and imidazole (B134444) derivatives as the acceptor unit. nih.gov In one study, a non-doped deep-blue OLED using a carbazole-π-imidazole derivative achieved a maximum external quantum efficiency (EQE) of 4.43% with CIE coordinates of (0.159, 0.080), which represents a highly pure deep-blue color. nih.gov Solution-processed blue OLEDs using a molecular host, 3,5-di(9H-carbazol-9-yl)tetraphenylsilane, have demonstrated remarkably high current efficiencies of 41.2 cd/A at 100 cd/m² and 31.1 cd/A at 1000 cd/m². researchgate.net These results underscore the potential of carbazole-based materials to overcome the efficiency and stability limitations of blue OLEDs. mdpi.comenergy.gov

| Material/Device Structure | Emission Color | Maximum EQE (%) | CIE Coordinates (x, y) | Maximum Luminance (cd/m²) |

|---|---|---|---|---|

| BCzB-PPI (non-doped emitter) | Deep-Blue | 4.43 | (0.159, 0.080) | 11,364 |

| SimCP2 (host) with FIrpic (dopant) | Blue | Not specified | (0.16, 0.31) | Not specified |

| Imidazole/Carbazole Derivative Emitter | Deep-Blue | 1.1 | (0.16, 0.08) | Not specified |

| HENAs sensitized OLED with 2FPPICz | Blue | 9.14 | Not specified | Not specified |

Role as Host Materials for Phosphorescent and Thermally Activated Delayed Fluorescence (TADF) Emitters

In phosphorescent and TADF OLEDs, a host material forms the matrix for the light-emitting dopant molecules. An ideal host must possess a high triplet energy level to effectively confine the triplet excitons on the guest emitter, preventing energy loss. Carbazole-based materials are frequently employed as hosts due to their high triplet energies. mdpi.com

To ensure balanced transport of both holes and electrons within the emissive layer, bipolar host materials are often designed by combining the hole-transporting carbazole unit with an electron-transporting moiety. nih.gov For instance, a series of bipolar hosts developed by linking carbazole and pyrazole (B372694) units exhibited high triplet energies of 2.76–3.02 eV. An OLED using one of these hosts (m-CzDPz) for a blue phosphorescent emitter achieved a high efficiency of 48.3 cd/A (26.8% EQE). nih.gov Similarly, carbazole derivatives have been successfully used as hosts for green and sky-blue phosphorescent emitters and have shown promise as hosts for TADF emitters, which represent the latest generation of efficient OLED materials. mdpi.comnih.govmdpi.com

| Host Material | Emitter Type | Emitter | Maximum Efficiency (cd/A) | Maximum EQE (%) |

|---|---|---|---|---|

| m-CzDPz | Phosphorescent (Blue) | Not specified | 48.3 | 26.8 |

| 3-CzDPz | Phosphorescent (Green) | Not specified | 91.2 | 29.0 |

| 3-CzDPz | TADF (Blue) | Not specified | 26.2 | 15.8 |

| Imidazole/Carbazole Derivative | Phosphorescent (Green) | Ir(ppy)₃ | Not specified | 8.3 |

| Imidazole/Carbazole Derivative | Phosphorescent (Sky-Blue) | FIrpic | Not specified | 7.6 |

Organic Photovoltaics (OPVs) and Organic Solar Cells

The development of efficient and stable organic solar cells is a key area of renewable energy research. technologynetworks.commdpi.com Carbazole-based materials, including derivatives of this compound, are extensively used in OPVs, typically as the electron-donating (p-type) material in the bulk heterojunction (BHJ) active layer or as interfacial layers that improve charge extraction. researchgate.nete3s-conferences.orgresearchgate.net

The favorable electronic properties of carbazole derivatives allow for effective tuning of the highest occupied molecular orbital (HOMO) energy levels to align with those of acceptor materials, facilitating efficient charge separation. researchgate.net In perovskite solar cells, carbazole-based D–A type molecules have been employed as hole transport materials, with one derivative, KZRD, enabling a power conversion efficiency (PCE) of 20.40%. rsc.org This high performance was attributed to the material's high hole mobility and its ability to passivate defects at the interface between the perovskite and the HTM. rsc.org Furthermore, polymers based on carbazole have been developed as HTMs for perovskite solar cells, demonstrating comparable performance to the state-of-the-art polymer PTAA. osti.gov

| Material | Role in Solar Cell | Device Type | Power Conversion Efficiency (PCE) |

|---|---|---|---|

| KZRD | Hole Transport Material | Perovskite Solar Cell | 20.40% |

| Carbazole-based compounds with PEDOT layer | Active Layer Donor | Organic Solar Cell | up to 15% |

| p-PY | Hole Transport Material | Inverted Perovskite Solar Cell | >22% |

| U4 (Carbazole-based HTM) | Hole Transport Material | Perovskite Solar Cell | 18.31% (Theoretical) |

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are the fundamental building blocks of flexible and low-cost electronics, such as displays, sensors, and RFID tags. nih.gov The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active channel. Carbazole derivatives have been investigated as p-type semiconductors for OFETs due to their potential for high hole mobility and environmental stability. frontiersin.org

Researchers have synthesized new materials based on indolo[3,2-b]carbazole, a fused-ring system containing the carbazole moiety. rsc.org These materials are designed to promote strong intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport. An OFET fabricated using 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole as the semiconductor achieved a high hole mobility of 0.22 cm²V⁻¹s⁻¹ and an on/off ratio of approximately 10⁵. rsc.org The development of such high-mobility organic semiconductors is a critical step toward the realization of high-performance organic electronics. researchgate.net

| Material | Device Type | Hole Mobility (cm²/V·s) | On/Off Ratio |

|---|---|---|---|

| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | OFET | 0.22 | ~10⁵ |

| Pentacene with Ti₃C₂Tₓ MXene electrodes | OFET | 0.95 | 1.6 x 10⁷ |

| C₈-BTBT on h-BN | Monolayer OFET | ~10 | Not specified |

| C₆₀ on h-BN | OFET | up to 2.9 | Not specified |

Sensing and Detection Technologies

The unique photophysical properties of carbazole derivatives make them suitable for applications in chemical sensors and biosensors. Their fluorescence can be sensitive to the presence of specific analytes, allowing for highly sensitive and selective detection. nih.gov

A novel sensor based on a carbazole-coupled phenanthridine (B189435) molecule was developed for the detection of trifluoroacetic acid (TFA). This fluorescent probe demonstrated a remarkable limit of detection (LoD) of 198 pM, showcasing its potential for trace-level acid sensing. nih.gov The sensing mechanism in many such systems relies on the analyte modulating the electronic properties of the carbazole-based fluorophore, leading to a change in its emission intensity or color. Phenolic compounds, in general, are a major target for sensing technologies due to their environmental and health significance, and various electrochemical methods have been developed for their detection. mdpi.com

| Sensing Material | Target Analyte | Sensing Method | Limit of Detection (LoD) |

|---|---|---|---|

| 5-(4-(9H-Carbazol-9-yl)phenyl)-7,8,13,14-tetrahydrodibenzo[a,i]phenanthridine (DSPH) | Trifluoroacetic acid (TFA) | Fluorescence | 198 pM |

| Tyrosinase-graphite electrode | Phenol (B47542) | Amperometric | 0.4 µM |